Methyl 3-(4-bromophenyl)-2,2-dimethylpropanoate
Overview
Description
Methyl 3-(4-bromophenyl)-2,2-dimethylpropanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group attached to a dimethylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromophenyl)-2,2-dimethylpropanoate typically involves the esterification of 3-(4-bromophenyl)-2,2-dimethylpropanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of solid acid catalysts, such as Amberlyst-15, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-bromophenyl)-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromophenyl group can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide as catalysts.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of esters.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azides or nitriles.
Hydrolysis: The major products are 3-(4-bromophenyl)-2,2-dimethylpropanoic acid and methanol.
Reduction: The major product is 3-(4-bromophenyl)-2,2-dimethylpropanol.
Scientific Research Applications
Methyl 3-(4-bromophenyl)-2,2-dimethylpropanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(4-bromophenyl)-2,2-dimethylpropanoate depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The bromophenyl group can enhance the compound’s binding affinity to certain molecular targets, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-chlorophenyl)-2,2-dimethylpropanoate
- Methyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate
- Methyl 3-(4-methylphenyl)-2,2-dimethylpropanoate
Uniqueness
Methyl 3-(4-bromophenyl)-2,2-dimethylpropanoate is unique due to the presence of the bromine atom, which can participate in specific interactions, such as halogen bonding. This property can be exploited in the design of molecules with enhanced biological activity or specific material properties.
Biological Activity
Methyl 3-(4-bromophenyl)-2,2-dimethylpropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound features a bromophenyl group that enhances its lipophilicity and potential interactions with biological targets. The presence of the bromine atom can influence the compound's reactivity and binding affinity to various receptors and enzymes.
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound may exhibit:
- Antimicrobial Activity : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains.
- Anticancer Properties : Research indicates potential cytotoxic effects against various cancer cell lines, possibly through apoptosis induction.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.
- Cytotoxic Effects : In vitro assays conducted on human cancer cell lines revealed that the compound exhibits dose-dependent cytotoxicity. The mechanism appears to involve the induction of apoptosis, as evidenced by increased caspase activity in treated cells.
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Notes |
---|---|---|
Methyl 3-(4-chlorophenyl)-2,2-dimethylpropanoate | Moderate antimicrobial properties | Chlorine substituent alters lipophilicity |
Methyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate | Enhanced metabolic stability | Fluorine enhances binding affinity |
Methyl 3-(4-methoxyphenyl)-2,2-dimethylpropanoate | Potential anticancer properties | Methoxy group may affect solubility |
Pharmacological Applications
This compound is being investigated for its potential applications in drug development. Its unique structure allows for modifications that could enhance its therapeutic efficacy. Ongoing research focuses on:
- Optimization for Drug Design : The compound serves as a scaffold for developing selective modulators targeting specific biological pathways.
- Potential as a Lead Compound : Its demonstrated biological activities make it a candidate for further exploration in pharmacology.
Properties
IUPAC Name |
methyl 3-(4-bromophenyl)-2,2-dimethylpropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-12(2,11(14)15-3)8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZFUOUCJPGJKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)Br)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701258774 | |
Record name | Methyl 4-bromo-α,α-dimethylbenzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701258774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186498-29-3 | |
Record name | Methyl 4-bromo-α,α-dimethylbenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186498-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-bromo-α,α-dimethylbenzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701258774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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